molecular formula C13H16N2O2 B044024 tert-Butyl 6-amino-1H-indole-1-carboxylate CAS No. 219508-62-0

tert-Butyl 6-amino-1H-indole-1-carboxylate

Cat. No.: B044024
CAS No.: 219508-62-0
M. Wt: 232.28 g/mol
InChI Key: KYZMFSVVFOVRNK-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-1H-indole-1-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-amino-1H-indole-1-carboxylate is unique due to the presence of both the tert-butyl and amino groups, which can significantly influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, enhancing the compound’s stability, while the amino group can participate in various biochemical interactions .

Properties

IUPAC Name

tert-butyl 6-aminoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZMFSVVFOVRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623733
Record name tert-Butyl 6-amino-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219508-62-0
Record name tert-Butyl 6-amino-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 1-Boc-6-nitroindole (250 mg, 0.95 mmol) in THF (5 mL) and MeOH (10 mL) at 0° C., was added Ni(OAc)2.4H2O (473 mg, 1.9 mmol). After complete dissolution, NaBH4 (143 mg, 3.8 mmol) was added slowly. Upon addition of the NaBH4, the reaction mixture turned black and vigorous gas evolution was observed. After 15 min, the solvents were removed in vacuo and the residue was dissolved in a stirring mixture of ethyl acetate (100 mL), conc NH4OH (10 mL) and water (20 mL). The layers were separated and the organic phase was washed again with 33% conc NH4OH in water and then washed twice with brine. The organic phase was then dried with MgSO4, filtered and concentrated in vacuo.
Quantity
250 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ni(OAc)2.4H2O
Quantity
473 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
143 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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